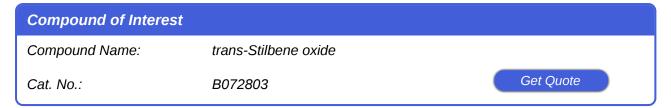


A Technical Guide to the Physical Properties of trans-Stilbene Oxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene oxide, also known as trans-2,3-diphenyloxirane, is a crucial epoxide derivative of trans-stilbene. Its rigid, three-membered oxirane ring and flanking phenyl groups confer unique chemical reactivity, making it a valuable intermediate in organic synthesis and a substrate for studying enzymatic reactions. This guide provides a comprehensive overview of the core physical properties of **trans-stilbene oxide**, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

The physical characteristics of **trans-stilbene oxide** are fundamental to its application in research and development. A summary of these properties is presented below.



Property	Value
Appearance	White to off-white crystalline powder or solid.[1] [2]
Melting Point	65-73 °C[3][4][5]
Boiling Point	273.14 °C (estimated)[5]
Molecular Formula	C14H12O[6]
Molecular Weight	196.24 g/mol [6]
Solubility	Sparingly soluble in water; soluble in organic solvents such as toluene, ethanol, and ether.[1]
Density	1.0405 g/cm³ (estimated)[5]
Refractive Index	1.4700 (estimated)[5]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized methodologies for key experiments related to **trans-stilbene oxide**.

Synthesis and Purification of trans-Stilbene Oxide

A common method for the synthesis of **trans-stilbene oxide** is the epoxidation of trans-stilbene using a peroxy acid, such as peracetic acid.

Materials:

- trans-Stilbene
- Methylene chloride
- Peracetic acid (40% in acetic acid)
- Sodium acetate trihydrate



- 10% aqueous sodium carbonate solution
- Magnesium sulfate
- Methanol
- Hexane
- 1-L three-necked flask, stirrer, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Dissolve 54 g (0.3 mole) of trans-stilbene in 450 ml of methylene chloride in the threenecked flask.
- Cool the solution to 20°C using an ice bath.
- Prepare a solution of peracetic acid (0.425 mole) in acetic acid containing 5 g of sodium acetate trihydrate.
- Add the peracetic acid solution dropwise to the stirred trans-stilbene solution over 15 minutes.
- Stir the mixture for 15 hours, ensuring the temperature does not exceed 35°C.
- Pour the reaction mixture into 500 ml of water and separate the organic layer.
- Extract the aqueous phase twice with 150-ml portions of methylene chloride.
- Combine the organic extracts and wash twice with 100-ml portions of 10% aqueous sodium carbonate, followed by two 100-ml portions of water.
- Dry the organic layer over magnesium sulfate and remove the methylene chloride using a rotary evaporator.
- Recrystallize the resulting solid from methanol (3 ml/g of product) to yield crude transstilbene oxide.



 A second recrystallization from hexane (3 ml/g of product) can be performed to obtain a sharper melting point.[1]

Melting Point Determination

The melting point is a critical indicator of purity.

Procedure:

- Ensure the purified **trans-stilbene oxide** is thoroughly dried under reduced pressure for at least 12 hours.[1]
- Place a small amount of the crystalline solid into a capillary tube.
- Use a standard melting point apparatus to determine the temperature range over which the solid melts. For highly pure trans-stilbene oxide, a sharp melting point of 68–69°C is expected.[1]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.

Procedure:

- Dissolve a sample of trans-stilbene oxide in a deuterated solvent, typically chloroform-d (CDCl₃).
- Use tetramethylsilane (TMS) as an internal standard.
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: Infrared spectroscopy identifies the functional groups present in the molecule.

Procedure:



- Prepare a sample of trans-stilbene oxide, typically as a KBr pellet or a mull.
- Obtain the IR spectrum using an FTIR spectrometer.
- Key absorptions for trans-stilbene oxide include aromatic C-H stretching vibrations around 3034-3064 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

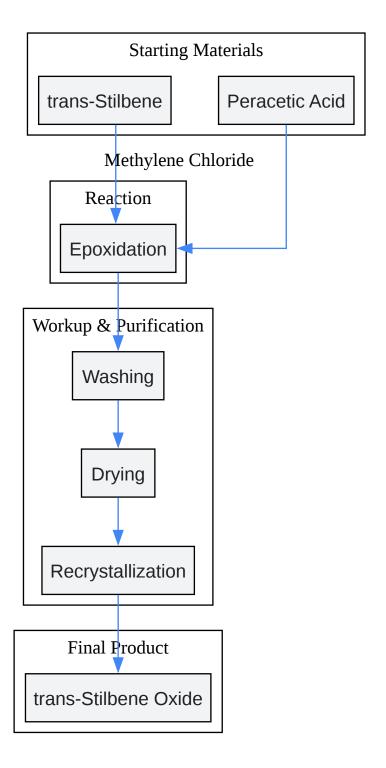
Procedure:

- Introduce a sample of trans-stilbene oxide into the mass spectrometer.
- The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

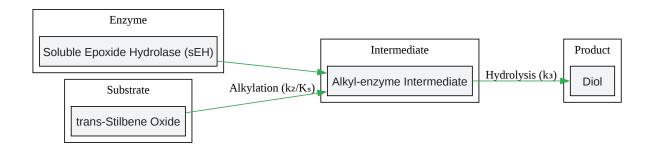
Visualizations

The following diagrams illustrate key processes involving **trans-stilbene oxide**, rendered using Graphviz (DOT language) to adhere to the specified visualization requirements.









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